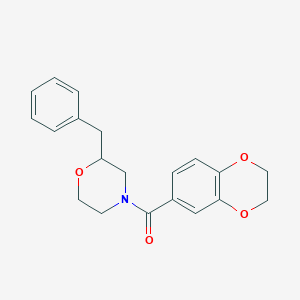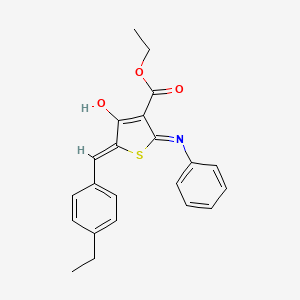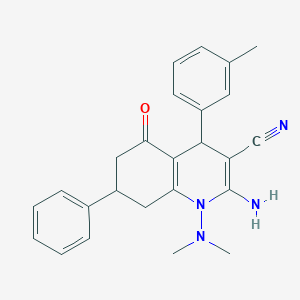
2-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound is a morpholine derivative that contains a benzyl group and a benzodioxin moiety, which makes it a versatile molecule with unique properties.
Mécanisme D'action
The mechanism of action of 2-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine is not yet fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that this compound inhibits the growth of cancer cells by interfering with their DNA synthesis and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine can affect various biochemical and physiological processes in the body. For example, this compound has been found to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase (HDAC). It has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine in lab experiments is its potent antitumor activity. This compound can be used as a lead compound for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs targeting cancer cells. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine can be achieved through various methods, including the reaction of morpholine with benzyl chloride, followed by the condensation reaction with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. Another method involves the reaction of morpholine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid chloride, followed by the reaction with benzylamine.
Applications De Recherche Scientifique
2-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, this compound has been found to possess antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(2-benzylmorpholin-4-yl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-20(16-6-7-18-19(13-16)25-11-10-24-18)21-8-9-23-17(14-21)12-15-4-2-1-3-5-15/h1-7,13,17H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAIQAQROLDEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=C(C=C2)OCCO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide](/img/structure/B6120090.png)

![N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6120104.png)
![1-[2-({3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]benzyl}amino)ethyl]-2-piperidinone](/img/structure/B6120108.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,6-trimethyl-4-pyrimidinecarboxamide](/img/structure/B6120111.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-methoxypropanamide](/img/structure/B6120116.png)
![3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B6120121.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B6120125.png)
![7-(3,5-dimethylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6120128.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6120130.png)
![[1-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6120137.png)
![N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6120140.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B6120153.png)